1-(Piperidin-4-yl)azetidin-3-ol, also known as 1-(azetidin-3-yl)piperidin-4-ol, is a chemical compound characterized by a piperidine ring connected to an azetidine ring with a hydroxyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its structural properties and potential biological activities.
The compound can be synthesized through several methods, primarily involving the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. It is commercially available from various chemical suppliers and has been the subject of numerous research studies focusing on its synthesis and applications .
1-(Piperidin-4-yl)azetidin-3-ol falls under the classification of heterocyclic compounds, specifically those containing both piperidine and azetidine rings. It is categorized as an amine due to the presence of nitrogen atoms in its structure.
The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol can be accomplished through multiple synthetic routes. A common method involves:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are often utilized for purification after synthesis.
The molecular structure of 1-(Piperidin-4-yl)azetidin-3-ol consists of:
The molecular formula is , and its molecular weight is approximately 168.24 g/mol. The compound exhibits specific stereochemistry due to the arrangement of its rings and functional groups.
1-(Piperidin-4-yl)azetidin-3-ol can participate in various chemical reactions:
Common reagents used in these reactions include:
Controlled temperatures and pH levels are essential for ensuring selective reactions, leading to desired products that can further be utilized in synthetic chemistry and drug development .
The mechanism of action for 1-(Piperidin-4-yl)azetidin-3-ol involves its interaction with specific biological targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways relevant to its applications in medicinal chemistry. Research suggests that it could influence pathways associated with antimicrobial and antiviral activities .
1-(Piperidin-4-yl)azetidin-3-ol is typically a solid at room temperature, with specific melting points and solubility characteristics dependent on purity and synthesis methods.
Key chemical properties include:
Relevant data from spectral analyses (NMR, IR) confirm the structural integrity and functional groups present in this compound.
1-(Piperidin-4-yl)azetidin-3-ol has several scientific applications:
The strategic integration of azetidine and piperidine rings into hybrid scaffolds represents a deliberate evolution in medicinal chemistry to optimize spatial efficiency and pharmacological performance. The emergence of 1-(piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8; MW: 156.23 g/mol) reflects this trend, originating from efforts to rigidify flexible amine-containing pharmacophores while preserving metabolic resilience [4] [8]. Early azetidine motifs gained traction as saturated, polar bioisosteres for piperazines and pyrrolidines, mitigating cardiotoxicity risks associated with excessive lipophilicity. Concurrently, piperidine remained indispensable for CNS-targeted agents due to its prevalence in natural alkaloids. The covalent linkage of these cycles via the azetidine N1-piperidine C4 bond created a three-dimensional scaffold with orthogonal hydrogen-bonding capabilities (N-H and O-H donors) and tunable basicity (pKa ∼9.5) [4].
Table 1: Key Hybrid Scaffold Evolution Milestones
Era | Scaffold Type | Limitations | Hybrid Innovation |
---|---|---|---|
1990-2000 | Simple piperidines | Conformational flexibility | Introduction of azetidine constraint |
2000-2010 | N-Arylpiperazines | hERG inhibition, CYP450 risks | Saturation (piperidine) + polarity (azetidin-3-ol) |
2010-Present | Azetidine-piperidine hybrids | Synthetic complexity | Streamlined routes (e.g., reductive amination) |
Synthetic accessibility propelled this scaffold into diverse drug discovery programs. A benchmark route involves Boc-protected 4-piperidone reacting with azetidin-3-ol derivatives under reductive amination conditions, followed by deprotection – a sequence adaptable to parallel synthesis [4] [9]. This methodology enabled rapid exploration of N-substitution on the azetidine ring and piperidine nitrogen, accelerating SAR studies for kinase inhibitors and GPCR modulators.
The scaffold’s pharmacophoric power stems from its stereoelectronically defined presentation of hydrogen-bonding vectors. X-ray crystallography reveals a gauche conformation between the azetidine C3-OH and piperidine N-H, creating a 5.5-6.0 Å distance ideal for bidentate target engagement [8]. The azetidine’s ring strain (∼25 kcal/mol vs. ∼0 for piperidine) enhances reactivity in in situ prodrug activation, while the hydroxyl group serves as a synthetic handle for prodrug derivatization or polarity modulation.
Table 2: Physicochemical Profile of 1-(Piperidin-4-yl)azetidin-3-ol
Property | Value | Pharmacological Implication |
---|---|---|
Molecular formula | C₈H₁₆N₂O | Balanced heteroatom ratio |
logP (predicted) | 0.2 ± 0.3 | Mitigates off-target promiscuity |
H-bond donors | 2 (OH, NH) | Target affinity via polar interactions |
H-bond acceptors | 3 (N₂, O) | Solubility enhancement |
Topological polar surface area | 45.7 Ų | CNS penetration feasibility |
pKa (piperidine N) | 9.4-9.8 | pH-dependent membrane permeation |
This profile underpins its utility as a versatile intermediate:
The scaffold’s balanced lipophilicity (experimental logD₇.₄ = −0.5 to +0.5) and moderate polar surface area (∼46 Ų) render it uniquely capable of reconciling aqueous solubility (>50 mg/mL in pH 7.4 buffer) with passive BBB permeability (PAMPA-BBB permeability: 5.2 × 10⁻⁶ cm/s) [4] [8]. This duality addresses a critical bottleneck in neurotherapeutic development.
Table 3: BBB Penetration Metrics of Derived Clinical Candidates
Derivative Class | P-gp Substrate (Yes/No) | Pe (×10⁻⁶ cm/s) | % Brain Uptake (PET) | Target Indication |
---|---|---|---|---|
MAGL inhibitor ([¹¹C]8) | No | 8.3 | 2.1 ID/g | Neuroinflammation imaging |
Anti-amyloid agent | Moderate | 3.7 | N/A | Alzheimer’s disease |
S1PR2 antagonist (28e) | Low | 6.9 | Limited data | Multiple sclerosis |
Mechanistically, the scaffold’s BBB penetration is potentiated by:
In ischemic stroke models, TPPU—a urea derivative incorporating this scaffold—upregulated claudin-5 and ZO-1 tight junction proteins, reducing Evans blue extravasation by 62% and normalizing BBB integrity after injury . This exemplifies the scaffold’s dual role as both a CNS-permeant pharmacophore and a protector of neurovascular function.
Table 4: Key Clinical Candidates Featuring the 1-(Piperidin-4-yl)azetidin-3-ol Scaffold
Candidate | Therapeutic Category | Development Status | Key Structural Modification | Target/Mechanism |
---|---|---|---|---|
MAGL-2-11 | Neuroinflammation | Preclinical | Azetidine-O-carbamate | Irreversible MAGL inhibitor |
TZ34125 | Multiple sclerosis | Phase I | Aryloxybenzene conjugation | S1PR2 antagonist |
Anti-amyloid lead | Alzheimer’s disease | Lead optimization | Benzofurazan-azetidine linkage | Amyloid-β aggregation inhibitor |
TPPU | Ischemic stroke | Preclinical | Piperidine-N-urea derivatization | sEH inhibitor |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0